Ethyl 3-methyl-4-nitrobutanoate
Description
Contextualization of γ-Nitro Esters in Modern Synthetic Strategies
Gamma-nitro esters are a class of organic compounds that serve as valuable precursors in the synthesis of a variety of important molecules. Their bifunctional nature, possessing both a nitro group and an ester, allows for a range of chemical transformations. These compounds are particularly useful in the synthesis of γ-amino acids and their derivatives, such as 2-pyrrolidones and 2-piperidones, which are core structures in many pharmaceutically active compounds. acs.org The development of efficient and stereoselective methods for the synthesis of γ-nitro esters is therefore a significant area of research in modern organic synthesis. acs.org
One notable approach involves the one-pot asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, followed by an oxidative esterification. acs.org This strategy provides an attractive and straightforward route to optically active γ-nitro esters, highlighting the importance of these compounds as building blocks in the construction of complex and stereochemically rich molecules. acs.org
Significance of Nitroalkanes as Versatile Synthetic Intermediates and Building Blocks
Nitroalkanes have long been recognized as powerful and versatile intermediates in organic synthesis. frontiersin.orgfrontiersin.org Their utility stems from the diverse reactivity of the nitro group, which can be readily transformed into a wide array of other functional groups, including amines, aldehydes, ketones, and carboxylic acids. frontiersin.orgcphi-online.com This versatility makes them indispensable building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. frontiersin.org
The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating their participation in a variety of carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction and Michael additions. frontiersin.orgnih.gov In recent years, the development of asymmetric organocatalysis has further expanded the synthetic utility of nitroalkanes, enabling the enantioselective synthesis of highly functionalized and stereochemically complex nitro-derivatives. frontiersin.orgfrontiersin.org These chiral nitro compounds can then be converted into valuable bioactive amines and their derivatives, which are in high demand in the pharmaceutical industry. frontiersin.org
Furthermore, nitroalkanes have been employed as nucleophiles in biocatalytic carbon-carbon bond formation, demonstrating their compatibility with enzymatic transformations and expanding the range of accessible noncanonical amino acids. nih.govresearchgate.net The ability of nitroalkanes to act as effective precursors for a multitude of functional groups solidifies their status as "ideal intermediates in organic synthesis". frontiersin.org
Evolution of Synthetic Approaches to Nitrobutanoate Derivatives
The synthesis of nitrobutanoate derivatives has evolved to include a variety of methodologies, reflecting the broader advancements in organic synthesis. A key strategy for accessing γ-nitro esters, including ethyl 3-methyl-4-nitrobutanoate, is the conjugate addition of nitroalkanes to α,β-unsaturated esters. This Michael addition reaction is a fundamental carbon-carbon bond-forming reaction that has been extensively studied and optimized.
More sophisticated approaches have focused on achieving high levels of stereocontrol. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of γ-nitro esters. acs.org For instance, the use of chiral aminocatalysts can facilitate the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, which can then be oxidized in a one-pot procedure to afford the desired γ-nitro esters in good yields and with high enantioselectivity. acs.org
Another avenue of synthesis involves the modification of existing butanoate frameworks. While direct nitration of the saturated carbon chain is challenging, functional group interconversions provide alternative routes. For example, the conversion of a suitable precursor, such as a halobutyrate or a hydroxybutyrate, could potentially lead to the desired nitrobutanoate derivative.
The table below provides a summary of general synthetic approaches to butanoate and nitro-containing compounds, which form the basis for the synthesis of this compound.
| Synthetic Approach | Description | Key Intermediates |
| Michael Addition | Conjugate addition of a nitroalkane to an α,β-unsaturated ester. | α,β-unsaturated ester, Nitroalkane |
| Asymmetric Organocatalysis | Enantioselective Michael addition of a nitroalkane to an α,β-unsaturated aldehyde followed by oxidation. | α,β-unsaturated aldehyde, Nitroalkane, Chiral aminocatalyst |
| Esterification | Reaction of a nitro-substituted carboxylic acid with an alcohol. | Nitro-substituted carboxylic acid, Alcohol |
| Functional Group Interconversion | Conversion of a precursor molecule containing a different functional group (e.g., halide, hydroxyl) into a nitro group. | Halobutyrate, Hydroxybutyrate |
Current Research Gaps and Emerging Opportunities Pertaining to this compound
While the general synthetic strategies for γ-nitro esters are well-established, specific research on this compound is not extensively documented in publicly available literature. This indicates a significant research gap and presents several opportunities for future investigation.
Current Research Gaps:
Detailed Synthetic Protocols: There is a lack of published, optimized, and high-yielding synthetic procedures specifically for this compound.
Stereoselective Synthesis: The development of methods for the diastereoselective and enantioselective synthesis of the two stereocenters in this compound remains an open area of research.
Reaction Scope and Limitations: The full scope and limitations of various synthetic routes to this specific compound have not been thoroughly explored.
Applications and Transformations: The potential applications of this compound as a synthetic intermediate for the preparation of novel compounds are largely unexplored.
Emerging Opportunities:
Development of Novel Catalytic Systems: There is an opportunity to design and apply new catalysts, including organocatalysts, metal catalysts, and biocatalysts, for the efficient and selective synthesis of this compound.
Exploration of Asymmetric Synthesis: Investigating asymmetric synthetic routes would provide access to enantiomerically pure forms of the molecule, which could be valuable for the synthesis of chiral target molecules.
Application in Target-Oriented Synthesis: this compound could serve as a key building block in the total synthesis of natural products or in the development of new pharmaceutical agents. The presence of both a nitro and an ester group, along with a methyl substituent, offers multiple points for chemical modification.
Mechanistic Studies: Detailed mechanistic investigations of the reactions used to synthesize this compound could lead to further optimization and the discovery of new synthetic methodologies.
The exploration of these research avenues will undoubtedly contribute to a deeper understanding of the chemistry of γ-nitro esters and expand the synthetic toolbox available to organic chemists.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-4-nitrobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-12-7(9)4-6(2)5-8(10)11/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTDAZYGVHGBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469682 | |
| Record name | Ethyl 3-methyl-4-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-50-4 | |
| Record name | Ethyl 3-methyl-4-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Construction of Ethyl 3 Methyl 4 Nitrobutanoate Scaffolds
Established Carbon-Carbon Bond Forming Reactions
The construction of the ethyl 3-methyl-4-nitrobutanoate scaffold relies on several key carbon-carbon bond-forming strategies. These reactions are fundamental in organic synthesis and have been adapted to efficiently produce the target molecule.
Michael Addition Strategies for Nitroalkane Incorporation
The Michael addition, or conjugate addition, of a nitroalkane to an α,β-unsaturated ester is a primary and highly effective method for synthesizing γ-nitro esters like this compound. nih.govsctunisie.org This reaction involves the addition of a nucleophilic nitronate anion, generated from a nitroalkane by a base, to the β-carbon of an electrophilic α,β-unsaturated compound. The versatility of this reaction is demonstrated by the variety of catalysts and conditions that can be employed to achieve the desired product.
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. rsc.orgacs.org In the context of this compound synthesis, organocatalytic asymmetric Michael additions of nitroalkanes to α,β-unsaturated esters, such as crotonates, offer a direct route to enantiomerically enriched products. rsc.org Chiral amines and their derivatives are often employed as catalysts to control the stereochemical outcome of the reaction. acs.orgacs.org These catalysts activate the reactants and facilitate the formation of a new stereocenter with high enantioselectivity.
For instance, the use of novel imidazoline (B1206853) catalysts derived from amino acids has been shown to catalyze the highly enantioselective 1,4-addition of nitroalkanes to acyclic α,β-unsaturated enones. acs.org Similarly, cinchona alkaloid-derived primary amine thioureas have been successfully used to organocatalyze the Michael addition of nitroalkanes to enones, yielding products with high enantiomeric excess and providing a method for constructing quaternary stereocenters. rsc.org
Table 1: Organocatalytic Asymmetric Michael Additions
| Catalyst Type | Substrates | Key Features |
|---|---|---|
| Chiral Amines/Derivatives | Nitroalkanes, α,β-Unsaturated Esters | High enantioselectivity |
| Imidazoline Catalysts | Nitroalkanes, Acyclic Enones | Highly enantioselective 1,4-addition acs.org |
| Cinchona Alkaloid Thioureas | Nitroalkanes, Enones | Construction of quaternary stereocenters rsc.org |
Traditional base-catalyzed Michael additions remain a widely used and effective method for the synthesis of this compound. Common bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and sodium hydroxide (B78521) (NaOH) are employed to deprotonate the nitroalkane, generating the nucleophilic nitronate anion. sctunisie.orgresearchgate.net
DBU is a non-nucleophilic, organic base that has proven to be particularly effective in promoting the Michael addition of nitroalkanes to α,β-unsaturated esters. researchgate.netresearchgate.netnih.gov For example, the reaction of nitromethane (B149229) with methyl crotonate in the presence of a catalytic amount of DBU under microwave irradiation affords mthis compound in excellent yield. nih.gov The use of microwave irradiation can significantly accelerate the reaction. nih.gov
Sodium hydroxide, an inorganic base, can also be used to catalyze the Michael addition. However, the reaction in water often results in low yields due to the limited solubility of nitroalkanes. sctunisie.org To overcome this, the reaction can be performed in a biphasic medium (e.g., water-dichloromethane) with the addition of a phase transfer catalyst, which significantly increases the yield and selectivity. sctunisie.org
Table 2: Base-Catalyzed Michael Additions
| Base | Reaction Conditions | Key Findings |
|---|---|---|
| DBU | Microwave irradiation, nitromethane, methyl crotonate | Excellent yield of mthis compound nih.gov |
| NaOH | Water | Low yields due to limited nitroalkane solubility sctunisie.org |
| NaOH | Biphasic medium (water-dichloromethane) with phase transfer catalyst | Increased yield and selectivity sctunisie.org |
Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of the Michael addition. rsc.orgnih.govnih.gov Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, the desired reaction is the 1,4-conjugate addition to the α,β-unsaturated ester, rather than a 1,2-addition to the carbonyl group.
Regioselectivity concerns the site of the nucleophilic attack. In the case of unsymmetrical α,β-unsaturated esters, the nitroalkane can potentially add to different positions. The inherent electronic properties of the Michael acceptor generally direct the nucleophile to the β-carbon.
Stereoselectivity is crucial when a new stereocenter is formed during the reaction. Asymmetric Michael additions, often employing chiral catalysts, are designed to control the formation of a specific stereoisomer. The development of new catalytic systems continues to improve the stereochemical control of these reactions, providing access to enantiomerically pure compounds.
Henry Reaction (Nitroaldol) and its Variants for β-Nitroalcohol Precursors
The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgtcichemicals.comtcichemicals.com This reaction produces β-nitroalcohols, which are versatile intermediates that can be further transformed into other functional groups. wikipedia.orgtcichemicals.com For the synthesis of this compound, a β-nitroalcohol precursor could be envisioned, which would then undergo subsequent oxidation and esterification steps.
The reaction is initiated by the deprotonation of the nitroalkane at the α-carbon to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting β-nitro alkoxide is then protonated to yield the β-nitroalcohol. wikipedia.org The Henry reaction is reversible, and a common side reaction is the dehydration of the β-nitroalcohol to form a nitroalkene, especially at elevated temperatures. wikipedia.orgcommonorganicchemistry.com
Recent advancements have led to the development of asymmetric Henry reactions using various chiral catalysts to produce enantiomerically enriched β-nitroalcohols. tcichemicals.com
Palladium-Catalyzed C-C Coupling Reactions Involving Nitroalkenes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.orgnih.govyoutube.comyoutube.com While less common for the direct synthesis of γ-nitro esters, these methods can be applied to precursors like nitroalkenes.
For instance, palladium-catalyzed coupling reactions can be used to introduce an aryl or vinyl group to a molecule containing a nitro group. nih.gov The development of ligands such as t-BuXPhos has been crucial for the successful coupling of highly acidic substrates like nitroacetates with aryl bromides. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Although direct palladium-catalyzed synthesis of this compound from a nitroalkene and a suitable coupling partner is not a standard route, the principles of palladium catalysis offer potential for developing novel synthetic strategies.
Advanced and Sustainable Synthetic Approaches
Recent advancements in synthetic organic chemistry have focused on the development of more efficient, environmentally friendly, and safer methods for the synthesis of chemical compounds. These approaches aim to minimize waste, reduce reaction times, and enhance reaction yields and selectivity.
Chemoenzymatic Cascade Methodologies
Chemoenzymatic cascade reactions combine the selectivity of enzymatic catalysis with the broad applicability of chemical catalysis in a single pot. This powerful strategy allows for the construction of complex molecules from simple starting materials in a highly efficient manner, often proceeding with high stereoselectivity. While specific chemoenzymatic methods for the direct synthesis of this compound are not extensively detailed in the currently available literature, the principles of this methodology can be applied. For instance, an enzymatic transesterification or aminolysis could be coupled with a subsequent chemical step, such as a Michael addition of a nitromethane equivalent to an α,β-unsaturated ester. The enzyme would ensure the formation of the desired ester, followed by a chemical catalyst to facilitate the C-N bond formation.
Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration and Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. ajrconline.orgijnrd.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours or days to mere minutes. nih.gov This rapid heating, coupled with the potential for "hot spot" formation and specific non-thermal microwave effects, can lead to increased reaction yields and cleaner reaction profiles. nih.govajrconline.org
A notable application of MAOS is in the Michael addition reaction for the synthesis of γ-nitro aliphatic esters. A study has demonstrated a simple and efficient protocol for the synthesis of mthis compound, a close analog of the target compound, using microwave irradiation. nih.gov In this method, methyl crotonate and nitromethane were reacted in the presence of a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction, conducted at 70-75 °C with a microwave power of 50 Watts, was completed in just 5 minutes, affording the product in high yield (≥ 98%). nih.gov This represents a significant improvement over conventional methods which often require much longer reaction times. nih.gov
Table 1: Microwave-Assisted Synthesis of a γ-Nitro Aliphatic Ester nih.gov
| Reactants | Catalyst | Conditions | Time | Yield |
| Methyl crotonate, Nitromethane | DBU | 70-75 °C, 50 W | 5 min | ≥ 98% |
This MAOS approach highlights the potential for rapid and efficient synthesis of this compound by substituting methyl crotonate with ethyl crotonate under similar reaction conditions. The use of microwave technology not only accelerates the reaction but also aligns with the principles of green chemistry by improving energy efficiency and potentially reducing solvent usage. ijnrd.orgajrconline.org
Continuous Flow Synthesis Techniques for Process Intensification and Safety
Continuous flow synthesis has gained significant traction as a powerful tool for process intensification and enhancing the safety of chemical reactions. This technology involves pumping reagents through a network of tubes or channels, where mixing and reaction occur. The small reaction volumes and excellent heat and mass transfer characteristics of flow reactors offer precise control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.
While a specific continuous flow synthesis for this compound is not explicitly documented, the principles of this technique are highly applicable. For instance, a recent study detailed a safe and robust continuous flow platform for the nitration of furfural (B47365) to produce nitrofurfural, a key intermediate for various pharmaceuticals. nih.gov This process involved the in situ generation of acetyl nitrate, a potent but unstable nitrating agent, within the flow system. nih.gov This approach mitigates the safety risks associated with handling explosive reagents. nih.gov
A similar strategy could be envisioned for the synthesis of this compound. A flow system could be designed to first generate a suitable nitrating agent in situ, which would then be mixed with a stream containing the precursor, ethyl 3-methylbut-2-enoate. The precise control over stoichiometry, temperature, and residence time afforded by the flow reactor would be crucial for optimizing the reaction and ensuring a safe and efficient process. The modular nature of flow chemistry also allows for the integration of multiple reaction steps and purification processes into a single, automated sequence. mdpi.com
Photochemical and Electrosynthetic Pathways for Nitro Group Introduction (General principles applicable to C-nitration)
The introduction of a nitro group onto a carbon framework is a fundamental transformation in organic synthesis. Beyond traditional methods using strong acids, photochemical and electrosynthetic pathways offer milder and more selective alternatives for C-nitration.
Electrosynthesis provides a green and versatile approach to nitration by using electricity as the oxidant. nih.gov This method avoids the need for harsh and often hazardous chemical oxidants. A recent study demonstrated the electrochemical nitration of arenes, phenols, and protected anilines using NBu₄NO₂ as a safe and readily available nitro source. nih.gov The reaction proceeds via the direct anodic oxidation of nitrite (B80452) to NO₂. nih.gov While this has been primarily applied to aromatic systems, the underlying principles could be adapted for the nitration of aliphatic carbanions or other suitable precursors to form nitroalkanes. For instance, the electrochemical oxidation of a nitronate anion, generated from a precursor like ethyl 3-methylbutanoate, could potentially lead to the desired product.
Photochemical methods utilize light to initiate chemical reactions. A metal-free photocatalytic nitration method has been reported for protected anilines, showcasing the potential of light-driven transformations for C-N bond formation. researchgate.net In the context of synthesizing this compound, a photochemical approach might involve the photochemically generated nitro radical addition to an appropriate unsaturated precursor. Continuous flow photochemical reactors can enhance the efficiency and scalability of such processes. mdpi.com
Both electrosynthesis and photochemistry represent promising avenues for the development of more sustainable and controlled methods for the synthesis of this compound and other nitro compounds, aligning with the broader goals of modern synthetic chemistry. rsc.org
Advanced Spectroscopic and Computational Methodologies for Molecular Structural and Electronic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For Ethyl 3-methyl-4-nitrobutanoate, a combination of one-dimensional and multi-dimensional NMR techniques, along with the use of chiral auxiliaries, can provide a complete picture of its connectivity, conformation, and stereochemistry.
While specific experimental spectra for this compound are not widely published, predicted NMR data can provide valuable insights. The expected chemical shifts for the protons (¹H) and carbons (¹³C) in the molecule are influenced by the electron-withdrawing effects of the ester and nitro groups.
Predicted ¹H and ¹³C NMR Data for this compound
This table presents predicted chemical shift ranges based on established empirical rules and data from analogous structures. Actual experimental values may vary.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ | 1 | 1.25 (t) | 14.2 |
| CH₂ | 2 | 4.15 (q) | 60.8 |
| C=O | 3 | - | 171.5 |
| CH₂ | 4 | 2.40 (dd) | 38.0 |
| CH | 5 | 2.70 (m) | 32.0 |
| CH₃ | 6 | 1.10 (d) | 16.5 |
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for deducing the molecule's conformational preferences.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl protons (H-1 and H-2), and within the butanoate backbone between the protons at positions 4, 5, and 7. This confirms the connectivity of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon at position 7 would show a correlation to the diastereotopic protons of the CH₂NO₂ group.
Application of Chiral Shift Reagents for Enantiomeric Excess Determination
Since this compound is a chiral compound, determining the enantiomeric excess (% ee) of a sample is often necessary. This can be achieved using chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the analyte. chemicalbook.com The interaction forms diastereomeric complexes that have different NMR spectra. chemicalbook.com For this compound, the ester and nitro groups provide potential binding sites for a CSR. Upon addition of a chiral europium- or ytterbium-based reagent, the signals of the two enantiomers, which are identical in a non-chiral environment, would split into two distinct sets of peaks. The integration of these peaks allows for the quantification of the enantiomeric excess. The choice of solvent and the concentration of the CSR are critical for achieving optimal separation of the signals. chemicalbook.com
Computational Prediction and Correlation of NMR Parameters
In conjunction with experimental data, computational methods are increasingly used to predict NMR chemical shifts. libretexts.org By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the structure of this compound and calculate its theoretical NMR parameters. These predicted values can then be correlated with the experimental data to aid in the assignment of complex spectra and to provide a deeper understanding of the relationship between the molecule's conformation and its NMR properties.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. nih.gov For this compound (C₇H₁₃NO₄), the expected exact mass of the molecular ion [M]⁺ is 175.0845.
Plausible Fragmentation Pathways for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 129 | [M - NO₂]⁺ |
| 101 | [M - C₂H₅O]⁺ |
| 88 | [M - C₃H₆NO₂]⁺ (McLafferty rearrangement) |
| 73 | [M - C₄H₅O₂]⁺ |
The primary fragmentation of nitroalkanes often involves the loss of the nitro group (NO₂) as a radical, leading to a fragment at m/z 129. libretexts.org Cleavage of the ethoxy group from the ester would result in a fragment at m/z 101. A characteristic McLafferty rearrangement for esters could lead to the loss of a neutral alkene and the formation of a radical cation at m/z 88.
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis (if crystalline form amenable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would definitively establish the absolute configuration of the chiral center at position 3, provided that anomalous dispersion effects are measurable (often requiring the presence of a heavier atom). Furthermore, X-ray crystallography would reveal the preferred conformation of the molecule in the crystal lattice, including bond lengths, bond angles, and torsion angles. This solid-state information provides a valuable point of comparison with the solution-state conformational analysis obtained from NMR spectroscopy. However, obtaining a crystalline form suitable for X-ray diffraction can be challenging for some organic molecules.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of molecules like this compound. These methods can be used to:
Predict Molecular Geometry: Quantum mechanical calculations can determine the lowest energy conformation of the molecule, providing insights into its preferred shape.
Analyze Conformational Isomers: The energy landscape of the molecule can be explored to identify different stable conformers and the energy barriers between them. For a flexible molecule like this, multiple low-energy conformations may exist.
Calculate Electronic Properties: Properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment can be calculated to understand the molecule's reactivity and intermolecular interactions.
Correlate with Spectroscopic Data: As mentioned earlier, computational models can predict NMR chemical shifts and vibrational frequencies (for infrared spectroscopy), which can be compared with experimental data to validate the proposed structure and assignments.
By combining these advanced spectroscopic and computational methodologies, a comprehensive and detailed understanding of the chemical and stereochemical nature of this compound can be achieved.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could provide a wealth of information regarding its molecular properties.
Electronic Structure and Reactivity Descriptors: By solving the Kohn-Sham equations for the molecule, one can determine its optimized geometry, total energy, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Furthermore, DFT allows for the calculation of various reactivity descriptors that offer quantitative insights into the molecule's behavior in chemical reactions. These descriptors, based on the conceptual DFT framework, include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are invaluable for predicting how this compound would interact with other reagents. For instance, mapping the electrostatic potential (ESP) onto the molecule's electron density surface can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prime sites for chemical attack.
Spectroscopic Property Prediction: DFT calculations are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, one could simulate:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, one can predict the key peaks in the IR and Raman spectra. This aids in the assignment of experimental spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, offering insights into the molecule's chromophoric properties.
A hypothetical table of DFT-calculated properties for this compound is presented below.
| Property | Calculated Value | Unit |
| HOMO Energy | [Value] | eV |
| LUMO Energy | [Value] | eV |
| HOMO-LUMO Gap | [Value] | eV |
| Electronegativity (χ) | [Value] | eV |
| Chemical Hardness (η) | [Value] | eV |
| Electrophilicity Index (ω) | [Value] | eV |
| Dipole Moment | [Value] | Debye |
Note: The values in this table are placeholders and would need to be calculated using appropriate DFT methods and basis sets.
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration
Due to the presence of several single bonds, this compound can exist in multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of such flexible molecules.
Molecular Dynamics (MD): MD simulations provide a time-resolved view of the molecular motions. By solving Newton's equations of motion for all atoms in the system, an MD simulation can track the trajectory of the molecule over time at a given temperature. This allows for:
Sampling of Conformational Space: MD simulations can overcome energy barriers and sample a wider range of conformations than simple energy minimization, providing a more realistic picture of the conformational ensemble.
Analysis of Dynamic Properties: One can analyze the fluctuations in bond lengths, bond angles, and dihedral angles to understand the molecule's flexibility.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of this compound.
The results from these simulations can be visualized through Ramachandran-like plots for key dihedral angles, showing the energetically favorable and unfavorable regions of conformational space.
Transition State Modeling and Reaction Pathway Elucidation
Computational methods are particularly valuable for studying reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state modeling can elucidate the reaction pathway.
By using methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB), one can locate the transition state structure connecting the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in its kinetics.
Furthermore, by calculating the intrinsic reaction coordinate (IRC), one can trace the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the atomic rearrangements that occur during the reaction.
A hypothetical reaction coordinate diagram for a reaction involving this compound could be constructed, plotting the energy against the reaction coordinate and highlighting the energies of the reactants, transition state, and products.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Should a crystalline structure of this compound be obtained, Hirshfeld surface analysis would be a powerful tool for investigating the intermolecular interactions that govern the crystal packing. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules.
The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can visualize and quantify the intermolecular contacts. Red spots on the dnorm map indicate close contacts, which are often associated with hydrogen bonds or other strong interactions.
This analysis is crucial for understanding the supramolecular assembly of the compound in the solid state and can provide insights into its physical properties, such as melting point and solubility.
A hypothetical table summarizing the contributions of different intermolecular contacts to the Hirshfeld surface of this compound is shown below.
| Contact Type | Contribution (%) |
| H···H | [Value] |
| O···H/H···O | [Value] |
| C···H/H···C | [Value] |
| Other | [Value] |
Note: The values in this table are placeholders and would depend on the actual crystal structure.
Reactivity and Derivatization Strategies of Ethyl 3 Methyl 4 Nitrobutanoate
Transformations Involving the Nitro Moiety
The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, most notably amines and carbonyls.
Reductive Transformations to Amine Derivatives (e.g., Catalytic Hydrogenation, Metal Hydride Reductions)
The reduction of the nitro group to a primary amine is one of its most valuable transformations. This conversion can be achieved using several methods, including catalytic hydrogenation and reductions with metal hydrides or dissolving metals.
Catalytic Hydrogenation: This is a common and often high-yielding method for nitro group reduction. It typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. sciencemadness.org The reaction is generally clean, and the primary product is the corresponding amine. For Ethyl 3-methyl-4-nitrobutanoate, this reaction would yield Ethyl 4-amino-3-methylbutanoate.
Metal Hydride and Dissolving Metal Reductions: Various metals and metal hydrides are effective for reducing nitroalkanes. A classic method involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid (AcOH). sciencemadness.org For instance, the Fe/AcOH system is a known reagent for converting nitro compounds to amines. sciencemadness.org
These reductive methods allow for the synthesis of β-amino esters, which are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Table 1: Common Reagents for the Reduction of Nitro Groups to Amines
| Reagent/System | Product from this compound | General Conditions | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethyl 4-amino-3-methylbutanoate | Methanol (B129727) or Ethanol solvent, room temperature, atmospheric or higher pressure | sciencemadness.org |
| Fe / Acetic Acid | Ethyl 4-amino-3-methylbutanoate | Ethanol/Water solvent mixture, sonication or reflux | sciencemadness.org |
| Sodium Dithionite (Na₂S₂O₄) | Ethyl 4-amino-3-methylbutanoate | Aqueous basic solution (e.g., NaOH/NH₃) | sciencemadness.org |
Nef Reaction and Related Pathways for Carbonyl Compound Formation
The Nef reaction is a classical method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a nitronate salt, which is generated by treating the nitroalkane with a base. This salt is then hydrolyzed under acidic conditions (pH < 1) to yield the carbonyl compound and nitrous oxide. wikipedia.orgmdma.ch
For this compound, treatment with a base like sodium ethoxide would form the sodium nitronate salt. Subsequent careful hydrolysis with a strong mineral acid such as sulfuric acid would yield Ethyl 3-methyl-4-oxobutanoate. wikipedia.org
The mechanism involves the protonation of the nitronate to form a nitronic acid, which then undergoes further protonation and attack by water. wikipedia.org The resulting intermediate eliminates hyponitrous acid, which decomposes to nitrous oxide and water, to afford the final carbonyl compound. mdma.ch It is crucial to maintain strongly acidic conditions to avoid the formation of side products like oximes. organic-chemistry.org Variations of the Nef reaction exist, including oxidative and reductive methods, which can offer alternative pathways to carbonyl compounds under different conditions. organic-chemistry.org
Oxidative Transformations of Related Nitroalkanes
While the reduction of nitro groups is more common, their oxidation provides another avenue for functional group manipulation. The oxidation of primary nitroalkanes can lead to the formation of carboxylic acids or amides, depending on the reaction conditions and reagents used. nih.govacs.orglookchem.com
For instance, a method has been developed for the direct oxidative amidation of primary nitroalkanes by reacting them with an amine in the presence of iodine and potassium carbonate under an oxygen atmosphere. nih.gov This process is believed to proceed through an α-iodo nitroalkane intermediate. nih.gov Another approach involves the oxidation of primary nitro compounds to carboxylic acids using reagents like sodium nitrite (B80452) in a mixture of acetic acid and DMSO. lookchem.com These transformations highlight the versatility of the nitro group, allowing for an increase in the oxidation state at the α-carbon.
Reactivity of the Ester Functional Group
The ester group in this compound can undergo nucleophilic acyl substitution, with hydrolysis and transesterification being the most common transformations.
Hydrolysis to Carboxylic Acid Derivatives
Ester hydrolysis is the conversion of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. oieau.fr
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The reaction with this compound using a base like sodium hydroxide would produce sodium 3-methyl-4-nitrobutanoate and ethanol. Subsequent acidification would then yield the free carboxylic acid, 3-methyl-4-nitrobutanoic acid. quora.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires an excess of water to drive the equilibrium towards the products. quora.com Treating this compound with a dilute mineral acid in water would result in an equilibrium mixture containing the starting ester, ethanol, and the product, 3-methyl-4-nitrobutanoic acid. The rate of hydrolysis can be influenced by the electronic nature of substituents in the molecule. oieau.fr
Table 2: Conditions for the Hydrolysis of this compound
| Reaction Type | Reagents | Product | Key Features | Reference |
|---|
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by either an acid or a base. It is an equilibrium process, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing the alcohol that is being replaced.
For this compound, reaction with a different alcohol (R'-OH), such as methanol or propanol, in the presence of a catalyst would yield the corresponding methyl or propyl 3-methyl-4-nitrobutanoate, respectively, with the liberation of ethanol. This reaction allows for the modification of the ester portion of the molecule, which can be useful for altering physical properties like boiling point or solubility, or for introducing other functional groups into the molecule via the new alcohol. For example, using propargyl alcohol would introduce an alkyne functionality. rsc.org
Reactions at the α-Carbon to the Nitro Group (Acidic Proton Reactivity)
The methylene (B1212753) group alpha (α) to the electron-withdrawing nitro group in this compound exhibits significant acidity. This allows for deprotonation by a suitable base to form a nitronate anion, which is a key reactive intermediate for various carbon-carbon bond-forming reactions.
The generation of a nitronate from a nitroalkane is a common strategy to create a nucleophilic carbon center. chemistry-chemists.com While specific literature on the alkylation and acylation of this compound is not prevalent, the general reactivity of nitroalkanes suggests that the α-carbon can be functionalized through these methods. chemistry-chemists.com
The process typically involves the treatment of the nitro compound with a base to form the nitronate ion, which is then reacted with an alkylating or acylating agent. The choice of base and reaction conditions is crucial to control the outcome, including the potential for O- versus C-alkylation and the management of stereochemistry.
Table 1: Representative Conditions for Alkylation and Acylation of Nitroalkanes
| Reaction Type | Nitroalkane Substrate | Reagent | Base | Solvent | Product |
| Alkylation | General Nitroalkane | Alkyl Halide (R-X) | Various (e.g., NaH, K2CO3, DBU) | THF, DMF, Acetonitrile | α-Alkyl Nitroalkane |
| Acylation | General Nitroalkane | Acyl Chloride (RCOCl) | Pyridine, Et3N | Dichloromethane, Toluene | α-Acyl Nitroalkane |
This table presents generalized conditions for the alkylation and acylation of nitroalkanes based on established organic synthesis principles. chemistry-chemists.com Specific conditions for this compound would require experimental optimization.
The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful method for the synthesis of β-nitroamines. This reaction involves the addition of a nitronate anion to an imine. In the context of this compound, the α-carbon to the nitro group can act as the nucleophile in such a reaction.
Research has demonstrated the utility of substituted ethyl 4-nitrobutanoates in diastereoselective nitro-Mannich reactions, often as part of a cascade sequence. These reactions are instrumental in the synthesis of complex nitrogen-containing molecules.
Intramolecular Cyclization Reactions for Heterocycle Synthesis
The functional groups present in derivatives of this compound allow for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures such as pyrrolidines and piperidines.
A notable application is the tandem nitro-Mannich/lactamization cascade. In this process, the initial nitro-Mannich reaction is followed by an intramolecular cyclization of the newly formed amino group with the ester functionality. This has been successfully employed in the synthesis of substituted 5-nitropiperidin-2-ones. Research by Jain and co-workers has shown that the reaction of substituted ethyl 4-nitrobutanoates with aldehydes and ammonium (B1175870) acetate (B1210297) can yield these piperidinone structures, often with high trans stereoselectivity.
Table 2: Synthesis of 5-Nitropiperidin-2-one Derivatives via Nitro-Mannich/Lactamization Cascade
| Aldehyde | Amine Source | Substituted Ethyl 4-nitrobutanoate | Product | Diastereoselectivity |
| Various Aryl/Alkyl Aldehydes | Ammonium Acetate | Ethyl 4-nitrobutanoate | trans-5-Nitropiperidin-2-one | High trans selectivity |
This table is based on the findings from the synthesis of analogues of CP-99994, which utilized a nitro-Mannich/lactamization cascade with substituted ethyl 4-nitrobutanoates.
Furthermore, the synthesis of functionalized pyrrolidine (B122466) derivatives has been achieved through reactions involving related nitro compounds, indicating the potential for this compound to be a precursor to five-membered heterocyclic rings as well. researchgate.net The specific pathway would depend on the nature of the substituents and the reaction conditions employed.
Strategic Applications in Complex Molecule Synthesis
Chiral Auxiliary and Asymmetric Synthesis Precursor Applications
The temporary incorporation of a stereogenic group, known as a chiral auxiliary, into an organic compound is a fundamental strategy in stereochemistry to control the stereochemical outcome of a synthesis. wikipedia.org These auxiliaries, often derived from inexpensive, naturally occurring chiral sources, can direct the formation of a specific stereoisomer. researchgate.net In this context, ethyl 3-methyl-4-nitrobutanoate and its derivatives can serve as precursors in asymmetric synthesis. For instance, the asymmetric reduction of related ketoesters using biocatalysts like Lactobacillus kefir can produce chiral synthons with high enantiomeric excess. tum.de This approach is crucial for synthesizing enantiomerically pure compounds, which is a common requirement for pharmaceutical agents and natural products. wikipedia.orgyork.ac.uk
The general principle of using a chiral auxiliary involves its temporary attachment to a substrate, guiding a stereoselective reaction, and its subsequent removal and potential recovery for reuse. york.ac.uk This methodology has been successfully applied in numerous synthetic routes, including the synthesis of complex natural products. wikipedia.org
Intermediates in the Synthesis of Bioactive Molecules
The structural framework of this compound makes it an ideal starting material for the synthesis of various bioactive molecules.
Piperidines: Substituted piperidines are important structural motifs in many pharmaceuticals. nih.gov Various synthetic methods have been developed for their construction, including radical-mediated amine cyclization and intramolecular amination of organoboronates. nih.govorganic-chemistry.org The functional groups within this compound can be manipulated through cyclization reactions to form the piperidine (B6355638) ring system.
Pyrrolidines: Pyrrolidine (B122466) derivatives are also prevalent in biologically active compounds. researchgate.netnih.gov The synthesis of functionalized pyrrolidines can be achieved through methods like 1,3-dipolar cycloaddition of azomethine ylides and transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes. organic-chemistry.org this compound can act as a precursor to intermediates that undergo such cyclizations.
Lactams: Lactam rings are core components of many antibiotics. The synthesis of γ-lactams can be achieved through various routes, including the cyclization of amino acids. whiterose.ac.uk The structure of this compound provides a foundation for the construction of substituted lactam frameworks.
Table 1: Synthesis of Bioactive Heterocycles
| Heterocycle | Synthetic Method | Precursor Type from this compound |
|---|---|---|
| Piperidine | Intramolecular Cyclization | Functionalized aminoalkenes |
| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine ylide precursors |
| Lactam | Intramolecular Amide Formation | γ-amino acid derivatives |
The synthesis of complex natural products, such as alkaloids, often relies on the use of versatile chiral building blocks. This compound, through its various chemical transformations, can be converted into key intermediates for the synthesis of these intricate molecules. For example, the synthesis of (-)-stemoamide, a tricyclic alkaloid, involves the creation of multiple contiguous stereogenic centers, a process where chiral synthons derived from compounds like this compound could be instrumental. scielo.org.mx
The applications of this compound and related nitro compounds extend beyond pharmaceuticals into agrochemicals and material science. Nitro compounds are utilized in the synthesis of various organic chemicals. For instance, related nitrobenzoate compounds serve as intermediates in the production of certain chemicals. guidechem.com The reactivity of the nitro group and the ester functionality in this compound allows for its incorporation into a diverse range of molecules with potential applications in these fields.
Role in the Development of Novel Catalytic Systems
While direct use of this compound in catalytic systems is not extensively documented, its derivatives can play a role. For instance, the synthesis of ligands for metal catalysts often involves multi-step processes where building blocks with specific functionalities are required. The chemical handles present in this compound could be modified to create novel ligands for asymmetric catalysis. Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, and the development of new and efficient catalysts is an ongoing area of research. scielo.org.mx
Mechanistic Investigations of Key Transformations Involving Ethyl 3 Methyl 4 Nitrobutanoate
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies provide fundamental insights into the energy profiles of reactions involving ethyl 3-methyl-4-nitrobutanoate. Such studies are essential for optimizing reaction conditions, including temperature, pressure, and catalyst loading, to favor the desired product formation. While specific kinetic and thermodynamic data for every reaction of this compound are not extensively documented in publicly available literature, the principles can be illustrated through common transformations it undergoes, such as base-catalyzed cyclizations and reduction of the nitro group.
For instance, in the intramolecular cyclization to form a substituted pyrrolidin-2-one, the reaction rate is dependent on the concentration of both the nitro ester and the base. The reaction proceeds through a nitronate intermediate, and the rate-determining step is often the nucleophilic attack of the nitronate on the ester carbonyl.
Table 1: Hypothetical Kinetic Data for the Base-Catalyzed Cyclization of this compound
| Entry | [this compound] (M) | [Base] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, govern the position of equilibrium. In many of its transformations, the formation of a stable five- or six-membered ring or the conversion of the nitro group to an amine provides a strong thermodynamic driving force.
Stereochemical Outcome Analysis and Stereocontrol Mechanisms
The presence of a stereocenter at the C3 position of this compound introduces stereochemical considerations into its reactions. Controlling the stereochemical outcome is a primary goal in the synthesis of chiral molecules.
Asymmetric Induction Principles in Organocatalysis
Organocatalysis has emerged as a powerful tool for achieving high levels of asymmetric induction in reactions involving nitroalkanes. researchgate.netrsc.orgmdpi.com Chiral organocatalysts, such as proline derivatives and chiral amines, can activate the substrates and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. mdpi.comnih.gov
In the context of a Michael addition of this compound (as the nucleophile) to an α,β-unsaturated aldehyde, a chiral secondary amine catalyst, like a diarylprolinol silyl (B83357) ether, would react with the aldehyde to form a transient enamine. mdpi.com This enamine formation lowers the LUMO of the electrophile. Simultaneously, the catalyst can interact with the nitronate of this compound through hydrogen bonding, orienting it for a stereoselective attack on one face of the enamine. This dual activation and organization within the catalyst's chiral pocket is the basis for asymmetric induction. The stereochemical outcome is dictated by the specific geometry of the transition state assembly, which is influenced by the catalyst structure and reaction conditions.
Diastereoselectivity and Enantioselectivity Control in Derivatization
When this compound undergoes reactions that generate a new stereocenter, both diastereoselectivity and enantioselectivity are important. researchgate.net For example, in the allylation of the corresponding nitronate, the choice of catalyst and reaction conditions can control the formation of diastereomers and enantiomers. researchgate.net
Palladium-catalyzed asymmetric allylic alkylation (AAA) of the nitronate derived from this compound with an allylic electrophile can generate products with two adjacent stereocenters. The diastereoselectivity and enantioselectivity are influenced by the chiral ligand coordinated to the palladium center. The ligand creates a chiral pocket around the metal, influencing the facial selectivity of the nucleophilic attack of the nitronate on the π-allyl palladium intermediate.
Table 2: Illustrative Data for Diastereo- and Enantioselective Allylation of this compound
| Chiral Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) of Major Diastereomer |
| (R,R)-Trost Ligand | 90:10 | 95 |
| (S)-BINAP | 75:25 | 88 |
| (R)-Phos | 85:15 | 92 |
Isotope Labeling Studies for Reaction Mechanism Elucidation
Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. ias.ac.innumberanalytics.comwikipedia.org By selectively replacing an atom in this compound with one of its heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, or ¹⁸O), one can follow the atom's path through the reaction sequence using techniques like mass spectrometry and NMR spectroscopy. wikipedia.orgfiveable.me
For instance, to investigate the mechanism of a Nef reaction, which converts the nitro group to a carbonyl, the oxygen atoms of the nitro group could be labeled with ¹⁸O. Analysis of the product and byproducts would reveal the fate of these labeled oxygen atoms, confirming whether they are incorporated into the carbonyl product, released as water, or transferred to other species.
Another application is the study of kinetic isotope effects (KIE). nih.gov For reactions involving the cleavage of a C-H bond adjacent to the nitro group (the α-proton), substituting this hydrogen with deuterium (B1214612) (²H) would result in a slower reaction rate if this bond cleavage is part of the rate-determining step. A significant primary KIE (kH/kD > 2) would provide strong evidence for a mechanism where the deprotonation to form the nitronate is rate-limiting.
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
In situ spectroscopic techniques, such as FT-IR, Raman, and NMR spectroscopy, allow for the real-time monitoring of reacting species without the need for sampling and quenching. This provides valuable information about the reaction kinetics and can lead to the detection of transient intermediates that are difficult to isolate.
For example, during the base-catalyzed formation of the nitronate from this compound, in situ FT-IR spectroscopy could be used to monitor the disappearance of the characteristic N-O stretching bands of the nitro group (around 1550 and 1370 cm⁻¹) and the appearance of the C=N stretching and N-O stretching bands of the nitronate intermediate (around 1600 and 1100-1200 cm⁻¹, respectively). This allows for the continuous tracking of the concentration of the reactant and the intermediate, providing a detailed kinetic profile of the reaction. Similarly, in situ NMR could be used to observe the changes in the chemical shifts of the protons adjacent to the nitro and ester groups as the reaction progresses.
Green Chemistry and Sustainable Synthesis Perspectives for Nitrobutanoate Esters
Development of More Efficient Catalytic Systems (e.g., Organocatalysis, Biocatalysis, Metal-Free Catalysis)
The traditional synthesis of γ-nitroesters like Ethyl 3-methyl-4-nitrobutanoate often relies on the Michael addition of a nitroalkane to an α,β-unsaturated ester. Green chemistry principles have spurred the development of more efficient and selective catalysts that avoid the use of harsh or toxic reagents.
Organocatalysis: This metal-free approach has emerged as a powerful tool for the asymmetric conjugate addition of nitroalkanes. nih.govnih.gov Chiral organic molecules, such as proline derivatives and chiral amines, can catalyze the formation of specific stereoisomers of substituted nitrobutanoate esters with high yields and enantioselectivities. nih.govacs.orgacs.org For instance, novel imidazoline (B1206853) catalysts derived from amino acids have been shown to be effective in the enantioselective Michael addition of nitroalkanes to α,β-unsaturated enones, a reaction type analogous to the synthesis of nitrobutanoate esters. nih.govacs.org These catalysts operate under mild conditions and offer a high degree of control over the product's stereochemistry. The mechanism often involves the catalyst activating the reactants through the formation of an enamine intermediate and coordinating the nitro group via hydrogen bonding. mdpi.com
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative for synthesis. nih.govacs.org While the direct enzymatic synthesis of this compound via Michael addition is an area of ongoing research, existing biocatalytic methods demonstrate significant potential. Lipases, for example, are widely used for the synthesis of various esters under mild conditions, often replacing high-temperature chemical processes and reducing the formation of by-products. nih.govconicet.gov.ar Furthermore, nitroalkane oxidases (NAOs) are enzymes capable of metabolizing nitroalkanes, showcasing nature's ability to transform these compounds. rsc.org The development of artificial enzymes or the engineering of existing ones, like transaminases or ketoreductases, could pave the way for the direct, highly enantioselective biocatalytic production of chiral nitroalkane derivatives and their corresponding esters. nih.govnih.gov
Metal-Free Catalysis: Beyond organocatalysis, other metal-free approaches are being explored. The use of solid supports like nano-titania has been shown to catalyze the condensation reaction between 3,5-dimethyl-4-nitroisoxazole (B73060) and various aldehydes in a solvent-free procedure, demonstrating the potential of heterogeneous, recyclable catalysts for related transformations. ias.ac.in These methods align with green chemistry goals by simplifying catalyst recovery and reuse.
Table 1: Comparison of Catalytic Systems for Nitroalkane Addition Reactions This table provides a comparative overview of different catalytic systems relevant to the synthesis of nitrobutanoate esters.
| Catalytic System | Advantages | Challenges/Limitations | Relevant Findings |
|---|---|---|---|
| Organocatalysis | Metal-free, high enantioselectivity, mild reaction conditions, readily available catalysts. nih.govacs.orgacs.org | Catalyst loading can sometimes be high; reaction times may be long. | Chiral imidazoline and pyrrolidine-based catalysts achieve high yields (up to 95%) and enantiomeric excess (up to 86% ee) in Michael additions. nih.govacs.org |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild conditions (temperature, pH), biodegradable catalysts, reduced by-products. nih.govacs.org | Enzyme stability, cofactor dependency, substrate scope can be limited, development time. nih.govacs.org | Lipases are effective for ester synthesis, replacing high-energy chemical methods. nih.gov Ketoreductases are used for scalable synthesis of chiral intermediates. nih.gov |
| Metal-Free Heterogeneous Catalysis | Easy catalyst separation and recycling, potential for solvent-free conditions, enhanced stability. ias.ac.in | Lower activity compared to homogeneous catalysts, potential for leaching. | Nano-titania has been used as a recyclable catalyst for related condensation reactions with excellent yields. ias.ac.in |
Solvent Minimization and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids, Solvent-Free Conditions)
Traditional organic solvents are a major source of chemical waste. Green chemistry seeks to replace them with safer alternatives or eliminate them entirely.
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have been explored as both reaction media and catalysts. univ-amu.fr Their negligible vapor pressure reduces air pollution, and their properties can be tuned by modifying the cation or anion. univ-amu.frnih.gov For Michael additions, ionic liquids can enhance reaction rates and selectivities. univ-amu.frorganic-chemistry.org In some cases, the ionic liquid itself can act as a chiral organocatalyst, simplifying the system and facilitating catalyst recycling. organic-chemistry.org
Supercritical Fluids (SCFs): A substance above its critical temperature and pressure, such as supercritical carbon dioxide (scCO₂), exhibits properties of both a liquid and a gas. numberanalytics.comlibretexts.org scCO₂ is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and easily removed from the product by simple depressurization. libretexts.orgrsc.org The high miscibility of gases like hydrogen in scCO₂ can significantly improve processes like catalytic hydrogenations, a reaction often used to reduce the nitro group in subsequent synthetic steps. rsc.orgacs.orgmasterorganicchemistry.com While direct synthesis of nitrobutanoate esters in SCFs is still developing, the medium offers significant potential for cleaner processing and easier product separation. numberanalytics.comlibretexts.org
Solvent-Free Conditions: Conducting reactions "neat" (without any solvent) is an ideal green chemistry scenario. Organocatalytic Michael additions have been successfully performed under solvent-free conditions, often with just a small amount of catalyst. acs.orgias.ac.in This approach maximizes the concentration of reactants, which can lead to faster reaction rates and eliminates the need for solvent purchase, purification, and disposal.
Atom Economy and Waste Reduction in Synthetic Design
Atom Economy: A concept developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comscranton.edu The synthesis of this compound via the Michael addition of nitroethane to ethyl crotonate is an excellent example of an atom-economical reaction.
Reaction: Nitroethane + Ethyl Crotonate → this compound
Analysis: In this addition reaction, all the atoms from both reactants are incorporated into the single desired product. Therefore, the theoretical atom economy is 100%. scranton.edu This contrasts sharply with substitution or elimination reactions, where by-products are inherently formed, leading to lower atom economy and more waste. primescholars.com
Waste Reduction: Maximizing atom economy is a key strategy for waste reduction. nih.gov Further waste is minimized by using catalytic instead of stoichiometric reagents, choosing environmentally benign solvents (or no solvent), and using recyclable catalysts. nih.govias.ac.in For example, shifting from stoichiometric bases to catalytic systems in the Michael addition reduces the generation of salt waste. Similarly, using a recyclable heterogeneous catalyst or an organocatalyst in a solvent-free system dramatically cuts down on both catalyst and solvent waste. ias.ac.in
Table 2: Atom Economy Calculation for the Synthesis of this compound This table illustrates the concept of atom economy for the ideal synthesis pathway.
| Reactant | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Nitroethane | C₂H₅NO₂ | 75.07 |
| Ethyl crotonate | C₆H₁₀O₂ | 114.14 |
| Total Mass of Reactants | 189.21 | |
| Product | Formula | Molecular Weight (g/mol) |
| This compound | C₇H₁₃NO₄ | 175.18* |
| Total Mass of Desired Product | 175.18 | |
| % Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 = (175.18 / 189.21) x 100 ≈ 92.6%** |
*Note: The provided PubChem molecular weight for this compound is 175.18 g/mol . nih.gov The discrepancy in the sum of reactant masses (189.21 g/mol ) versus the product mass is due to a likely different, though structurally related, reaction pathway being idealized here for illustrative purposes. A true 100% atom economy addition would have matching masses. The key principle of addition reactions remains high atom economy.
Process Safety Enhancements in Nitro Compound Handling and Reaction (Relevant to scale-up considerations)
Organic nitro compounds are energetic materials that require careful handling due to their potential for rapid and highly exothermic decomposition. acs.orgicheme.org Process safety is paramount when considering the scale-up of any synthesis involving these compounds.
Thermal Stability: Pure nitroalkanes can decompose violently at high temperatures. acs.orgicheme.org The thermal stability can be significantly lowered by the presence of contaminants, reactants, or solvents, especially bases like potassium carbonate or sodium hydroxide (B78521), which can initiate decomposition at much lower temperatures. acs.orgicheme.orgacs.org
Runaway Reactions: The decomposition of nitro compounds is highly exothermic. researchgate.net If the heat generated by the reaction exceeds the rate at which it can be removed, the temperature can rise uncontrollably, leading to a dangerous runaway reaction or explosion. icheme.orgacs.org This is a critical concern in large-scale batch reactors where heat transfer is less efficient.
Safe Operating Conditions: A thorough hazard assessment is essential, including measuring parameters like the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition. researchgate.net Key safety enhancements include:
Strict Temperature Control: Maintaining the reaction temperature well below the decomposition onset is crucial.
Controlled Addition: Adding reagents slowly and ensuring adequate mixing prevents the accumulation of unreacted material, which could lead to a sudden release of energy. researchgate.net
Choice of Base: Using milder bases or catalytic systems instead of strong stoichiometric bases can reduce the risk of initiating decomposition.
Flow Chemistry: Continuous flow reactors offer an inherently safer alternative to large batch reactors. The small reaction volume at any given time minimizes the potential impact of a thermal event, and the high surface-area-to-volume ratio allows for superior heat control. researchgate.net
Future Directions and Unexplored Avenues in Research on Ethyl 3 Methyl 4 Nitrobutanoate
Integration with Automated Synthesis and Artificial Intelligence in Reaction Optimization
The synthesis of functionalized nitroalkanes like ethyl 3-methyl-4-nitrobutanoate, which often relies on C-C bond-forming reactions sensitive to subtle variations in conditions, is an ideal candidate for optimization using automated systems and artificial intelligence (AI). beilstein-journals.orgmdpi.com The traditional one-variable-at-a-time approach to optimizing reaction parameters such as catalyst loading, temperature, solvent, and reactant stoichiometry is time-consuming and often fails to identify the true global optimum due to complex interplay between variables. beilstein-journals.orgbeilstein-journals.org
This approach not only accelerates the discovery of optimal reaction conditions but also generates large, high-quality datasets that can be used to train predictive models for other similar transformations, contributing to a broader understanding of nitro compound reactivity. beilstein-journals.orgscispace.com
| Parameter | Variable Type | Range/Options Explored by AI | Objective |
| Catalyst | Categorical | Organocatalyst A, Copper Complex B, Chiral Ligand C | Maximize Enantioselectivity |
| Solvent | Categorical | Toluene, THF, Ethanol, Acetonitrile | Maximize Yield & Selectivity |
| Temperature | Continuous | 20°C to 80°C | Minimize Reaction Time |
| Reactant Ratio | Continuous | 1:1 to 1:2 (Ester:Nitroalkane) | Maximize Conversion |
| Base Concentration | Continuous | 0.1 M to 1.0 M | Minimize By-product Formation |
Rational Design of Novel Derivatives with Enhanced Reactivity or Specificity
The structure of this compound offers multiple sites for modification to create novel derivatives with tailored properties. Rational design, aided by computational chemistry, can guide the synthesis of analogs with enhanced reactivity for subsequent transformations or improved specificity in biological or material science applications. acs.org
The nitro group itself is a versatile functional handle that can be reduced to an amine, converted to a carbonyl via the Nef reaction, or participate in cycloaddition reactions. researchgate.netmdpi.com The reactivity of the α-carbon can be tuned by altering the electronic properties of the ester group. For instance, replacing the ethyl ester with a more electron-withdrawing group like a trifluoroethyl ester could increase the acidity of the α-protons, potentially facilitating different types of condensation reactions.
Computational docking studies could be employed to design derivatives for specific biological targets. acs.orgacs.org By modeling the interactions of the parent molecule with a target protein's active site, researchers can identify which modifications would enhance binding affinity. acs.org For example, replacing the ethyl group with a larger, more complex alcohol or introducing substituents on the butanoate backbone could create new hydrogen bonding or hydrophobic interactions. acs.org This approach moves beyond random screening and enables the targeted synthesis of molecules with a higher probability of desired activity.
Table 8.2: Examples of Rationally Designed Derivatives and Their Potential Applications
| Derivative Name | Structural Modification | Target Property/Application |
| (S)-3-methyl-4-nitrobutanoic acid | Hydrolysis of the ethyl ester | Precursor for chiral γ-amino acids (e.g., pregabalin (B1679071) analogs) |
| Benzyl (B1604629) 3-methyl-4-nitrobutanoate | Replacement of ethyl with benzyl group | Altered steric and electronic profile; precursor for peptide synthesis |
| Ethyl 2-fluoro-3-methyl-4-nitrobutanoate | Fluorination at the C2 position | Enhanced biological activity or altered metabolic stability |
| Ethyl 3-(nitromethyl)pentanoate | Isomeric variation (moving the methyl group) | Probe structure-activity relationships in biological screening |
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Future research will likely move beyond traditional synthetic methods to explore novel and more efficient ways to construct and utilize the this compound scaffold. A key area of focus is the development of advanced catalytic systems for the asymmetric synthesis of this chiral molecule. uwindsor.carsc.org
The synthesis of this compound likely involves a conjugate addition (Michael reaction) or a nitroaldol (Henry) reaction pathway. researchgate.net While classical approaches may yield racemic mixtures, modern catalysis offers powerful tools for stereocontrol. Unconventional catalytic systems that warrant exploration include:
Heterobimetallic Catalysts: Systems combining a Lewis acid (like a lanthanide metal) and a Brønsted base in one complex can act as powerful bifunctional catalysts, promoting reactions with high diastereo- and enantioselectivity under mild conditions. rsc.orgacs.org For example, a Neodymium/Sodium heterobimetallic complex has shown high anti-selectivity in nitroaldol reactions. acs.org
Organocatalysis: Chiral small molecules, such as thiourea (B124793) derivatives or cinchona alkaloids, can catalyze the asymmetric addition of nitroalkanes with high enantiomeric excess. rsc.orgacs.org These metal-free systems are often cheaper, less toxic, and more robust than their metal-based counterparts.
Micellar Catalysis: Performing the synthesis in aqueous micellar solutions using designer surfactants can accelerate reaction rates and facilitate the use of water as a solvent, aligning with the principles of green chemistry. acs.org This technique has been successfully applied to the coupling of nitroalkanes with aryl halides. acs.org
Photoredox Catalysis: Light-mediated reactions could open up entirely new pathways for the functionalization of the nitroalkane backbone, which are not accessible through traditional thermal methods.
Exploring these systems could lead to more efficient, selective, and sustainable syntheses of optically pure this compound and its derivatives. rsc.orgmdpi.com
Table 8.3: Comparison of Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Key Features | Potential Advantages | Reference Concept |
| Chiral Copper-Bis(oxazoline) Complexes | Monometallic Lewis acid catalyst | High enantioselectivity in Henry reactions, well-studied. | uwindsor.camdpi.com |
| Lanthanide-BINOL Complexes | Polymetallic, bifunctional catalyst | High diastereo- and enantioselectivity for aliphatic substrates. | rsc.org |
| Guanidine-Thiourea Organocatalysts | Metal-free, hydrogen-bonding catalyst | Avoids metal contamination, good for syn-selective products. | rsc.org |
| Nanoparticle Catalysis in Micelles | Palladium nanoparticles in surfactant | Enables reactions in water, scalable, green chemistry approach. | acs.org |
Advanced Characterization Techniques for In-Depth Understanding of Molecular Behavior
A comprehensive understanding of the structure, reactivity, and electronic properties of this compound is crucial for its effective application. While standard techniques like NMR and Mass Spectrometry provide basic structural information, advanced methods can offer deeper insights into its molecular behavior.
Computational Chemistry , particularly Density Functional Theory (DFT), is a powerful tool for this purpose. researchgate.netresearchgate.net DFT calculations can be used to:
Analyze Reaction Mechanisms: Model the transition states of reactions involving the nitrobutanoate, such as cycloadditions or rearrangements, to understand regioselectivity and stereochemical outcomes. nih.govnih.govmdpi.com
Predict Spectroscopic Properties: Calculate theoretical IR and NMR spectra to aid in the interpretation of experimental data.
Evaluate Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity as an electrophile or nucleophile. researchgate.net
Map Electrostatic Potential: Visualize electron-rich and electron-poor regions on the molecular surface to predict sites for non-covalent interactions or initial attack by reagents. researchgate.net
Table 8.4: Advanced Characterization Methods and Their Applications
| Technique | Information Gained | Purpose |
| Density Functional Theory (DFT) | Transition state energies, orbital shapes, electrostatic potential | Predict reactivity, understand reaction mechanisms, guide rational design. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (ee) and separation | Quantify the success of asymmetric catalytic reactions. |
| In-situ IR Spectroscopy (ReactIR) | Real-time concentration of reactants and products | Elucidate reaction kinetics and mechanisms. |
| 2D NMR Spectroscopy (COSY, HSQC) | Detailed connectivity and spatial relationships of atoms | Unambiguous structure elucidation of complex derivatives. |
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-methyl-4-nitrobutanoate, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via two primary routes:
- Route 1: Nitromethane and trans-2-butenoic acid ethyl ester, yielding ~10% .
- Route 2: Nitromethane and 2-butenoic acid ethyl ester, yielding ~76% .
To optimize yields, researchers should:
- Vary catalysts: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Adjust stoichiometry: Optimize molar ratios of reactants to minimize side products.
- Control temperature: Conduct reactions under reflux or low temperatures to favor kinetic vs. thermodynamic pathways.
Q. What analytical techniques are recommended to confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: Analyze and NMR to verify ester, nitro, and methyl group positions (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.2 ppm for ester OCH₂) .
- IR Spectroscopy: Identify characteristic peaks (e.g., ~1730 cm⁻¹ for ester C=O, ~1550 cm⁻¹ for nitro NO₂) .
- Mass Spectrometry (MS): Confirm molecular weight (C₇H₁₃NO₄, MW 191.18 g/mol) via ESI-MS or GC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?
Methodological Answer: Discrepancies (e.g., 10% vs. 76% yields) arise from differences in reaction mechanisms or side reactions. To address this:
- Mechanistic Studies: Use isotopic labeling (e.g., -nitromethane) to track nitro group incorporation pathways .
- Byproduct Analysis: Employ HPLC or GC-MS to identify intermediates (e.g., Michael adducts) competing with the desired product .
- Kinetic Profiling: Conduct time-resolved experiments to determine rate-limiting steps under varying conditions.
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the nitro and ester groups .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction trajectories .
- Transition State Analysis: Model energy barriers for nitro group reduction or ester hydrolysis using software like Gaussian or ORCA .
Q. How does the nitro group in this compound influence its stability under acidic or basic conditions?
Methodological Answer: The nitro group’s electron-withdrawing nature affects stability:
- Acidic Conditions: Protonation of the ester carbonyl may accelerate hydrolysis. Monitor degradation via NMR (disappearance of ester peaks) .
- Basic Conditions: Nitro group resonance stabilizes intermediates, potentially slowing saponification. Use pH-stat titrations to quantify hydrolysis rates .
- Thermal Stability: Perform TGA/DSC to assess decomposition thresholds under inert vs. oxidative atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
